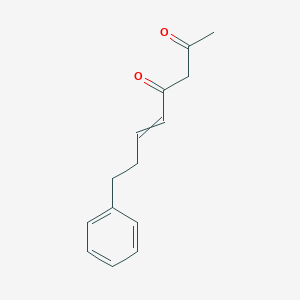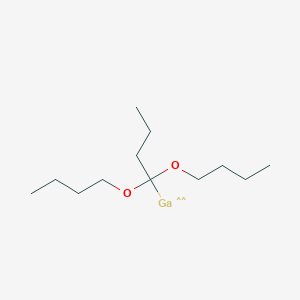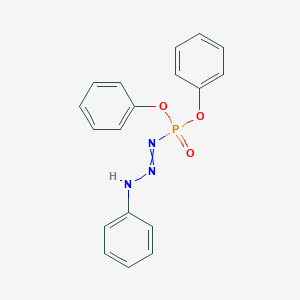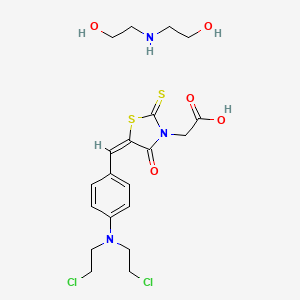phosphaniumolate CAS No. 103411-27-4](/img/structure/B14336888.png)
[(Octan-2-yl)oxy](oxo)phosphaniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octan-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octan-2-yl)oxyphosphaniumolate typically involves the reaction of octan-2-ol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product. The reaction can be represented as follows:
Octan-2-ol+POCl3→(Octan-2-yl)oxyphosphaniumolate+HCl
Industrial Production Methods
In industrial settings, the production of (Octan-2-yl)oxyphosphaniumolate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(Octan-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(Octan-2-yl)oxyphosphaniumolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Octan-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, mono(1-methylheptyl) ester: Similar in structure but differs in the alkyl group attached to the phosphorus atom.
Phosphine oxides: Share the phosphorus-oxygen bond but have different substituents.
Uniqueness
(Octan-2-yl)oxyphosphaniumolate is unique due to its specific alkyl group (octan-2-yl) and its ability to form stable coordination complexes. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Propiedades
Número CAS |
103411-27-4 |
|---|---|
Fórmula molecular |
C8H17O3P |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
octan-2-yloxy-oxido-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)11-12(9)10/h8H,3-7H2,1-2H3 |
Clave InChI |
OURLQPKHGAJMKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)O[P+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)



![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)


